molecular formula C16H14N2O3S B1595382 Methyl 2-(3-benzoylthioureido)benzoate CAS No. 77711-35-4

Methyl 2-(3-benzoylthioureido)benzoate

Cat. No.: B1595382
CAS No.: 77711-35-4
M. Wt: 314.4 g/mol
InChI Key: KBHZYUXTUBJGQF-UHFFFAOYSA-N
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Description

Methyl 2-(3-benzoylthioureido)benzoate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It belongs to the class of thiourea derivatives and has a molecular formula of C16H13N2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-benzoylthioureido)benzoate typically involves the reaction of methyl 2-aminobenzoate with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with additional steps for purification and quality control to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-benzoylthioureido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoyl and thiourea groups.

    Reduction: Reduced forms of the benzoyl and thiourea groups.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

Methyl 2-(3-benzoylthioureido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of Methyl 2-(3-benzoylthioureido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Benzyl benzoate
  • Thiourea derivatives

Uniqueness

Methyl 2-(3-benzoylthioureido)benzoate stands out due to its unique combination of a benzoyl group and a thiourea moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(benzoylcarbamothioylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-21-15(20)12-9-5-6-10-13(12)17-16(22)18-14(19)11-7-3-2-4-8-11/h2-10H,1H3,(H2,17,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHZYUXTUBJGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358212
Record name Methyl 2-[(benzoylcarbamothioyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77711-35-4
Record name Methyl 2-[(benzoylcarbamothioyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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